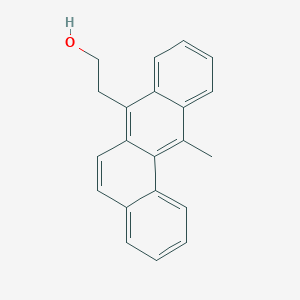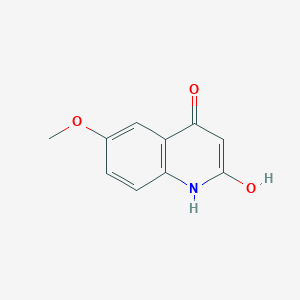
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula C₁₀H₂₇NSi₂ and a molecular weight of 217.4991 g/mol . It is known for its unique chemical structure, which includes two silicon atoms bonded to nitrogen and carbon atoms, making it a valuable compound in various chemical applications.
Preparation Methods
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,3,3-tetramethyldisilazane with propyl halides under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-nitrogen bonds.
Common reagents and conditions used in these reactions include catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane has several scientific research applications, including:
Biology: This compound can be used in the modification of biological molecules, such as proteins and nucleic acids, to study their structure and function.
Mechanism of Action
The mechanism of action of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane involves its ability to form stable silicon-nitrogen bonds, which can interact with various molecular targets. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability. The specific molecular targets and pathways involved depend on the application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has phenyl groups instead of propyl groups, which can affect its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: The presence of vinyl groups in this compound makes it more reactive in certain polymerization reactions.
The uniqueness of this compound lies in its specific combination of propyl and methyl groups, which provide a balance of stability and reactivity suitable for a wide range of applications.
Properties
IUPAC Name |
1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQSYMDNUWNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)N[Si](C)(C)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163160 |
Source


|
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-90-9 |
Source


|
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
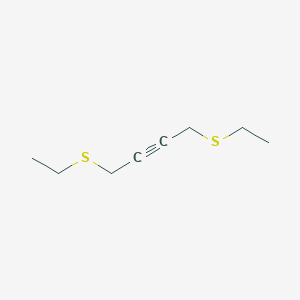
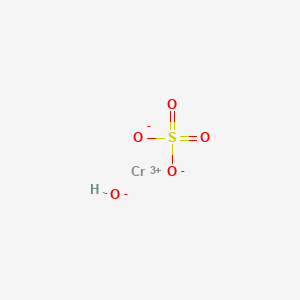
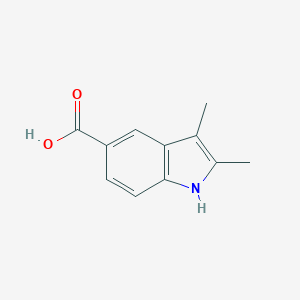
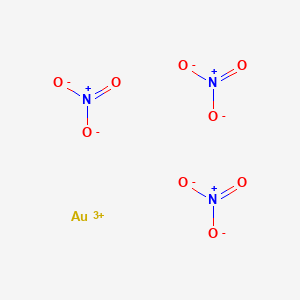
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
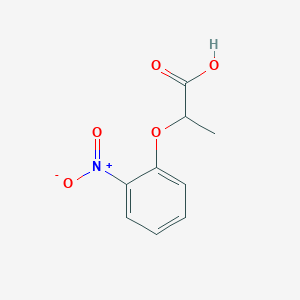
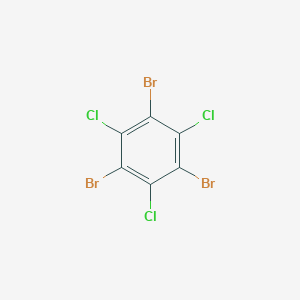

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
